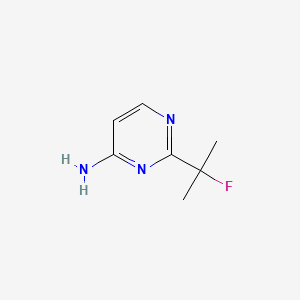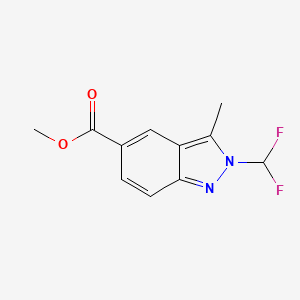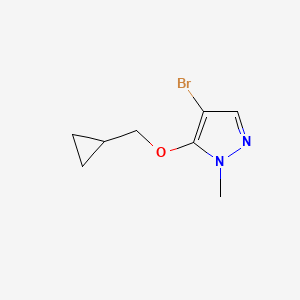![molecular formula C11H13NO3 B13935495 Methyl 3,3-dimethyl-2,3-dihydrofuro[3,2-b]pyridine-5-carboxylate](/img/structure/B13935495.png)
Methyl 3,3-dimethyl-2,3-dihydrofuro[3,2-b]pyridine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,3-dimethyl-2,3-dihydrofuro[3,2-b]pyridine-5-carboxylate: is a heterocyclic compound that features a fused furan and pyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3,3-dimethyl-2,3-dihydrofuro[3,2-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One approach involves the double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride . This reaction is accompanied by the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of furan and pyridine rings .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3,3-dimethyl-2,3-dihydrofuro[3,2-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under specific conditions.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Methyl 3,3-dimethyl-2,3-dihydrofuro[3,2-b]pyridine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure makes it a candidate for studying interactions with biological molecules.
Industry: It may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which methyl 3,3-dimethyl-2,3-dihydrofuro[3,2-b]pyridine-5-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
2,3-dihydrofuro[2,3-b]pyridine derivatives: These compounds share a similar fused ring system and exhibit comparable biological activities.
Indole derivatives: Indoles are another class of heterocyclic compounds with significant biological importance.
Uniqueness: Methyl 3,3-dimethyl-2,3-dihydrofuro[3,2-b]pyridine-5-carboxylate is unique due to its specific substitution pattern and the presence of both furan and pyridine rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H13NO3 |
|---|---|
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
methyl 3,3-dimethyl-2H-furo[3,2-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-11(2)6-15-8-5-4-7(10(13)14-3)12-9(8)11/h4-5H,6H2,1-3H3 |
Clé InChI |
ZBDPGNICSGLFNX-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC2=C1N=C(C=C2)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


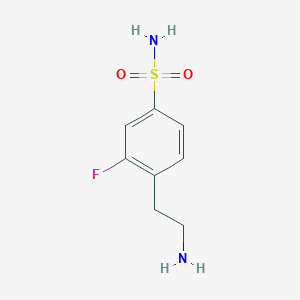

![(5-Fluorobenzo[d]oxazol-2-yl)methanol](/img/structure/B13935430.png)
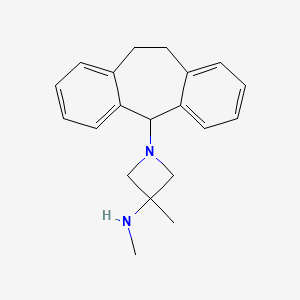
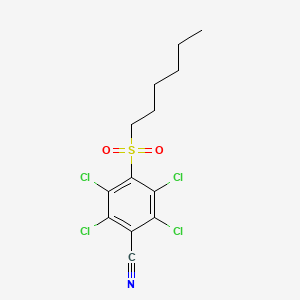
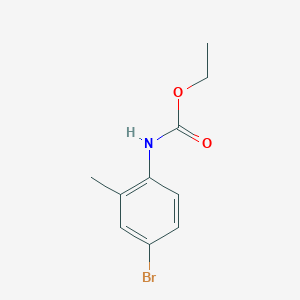
![2,4-Dimethyl-6,7-dihydro-thieno[3,2-c]pyridine](/img/structure/B13935462.png)

